
2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality 2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antidepressant Research : A-80426, a compound structurally related to the chemical , combines α-2 antagonist activity with 5-HT uptake inhibitory activity. This combination may be useful in treating depression (Meyer et al., 1995).
Pharmacological Profile : A-80426 also exhibits selective inhibition of serotonin synaptosomal uptake and α2-adrenoceptor antagonism, suggesting potential as an antidepressant (Giardina et al., 1995).
Tumor Diagnosis and PET Tracers : Derivatives of the compound, like PB28 and RHM-1, are high-affinity σ2 receptor ligands and could be used for tumor diagnosis and development of PET tracers (Abate et al., 2011).
Dopamine Receptor Imaging Agents : Analogues like IBZM, synthesized with fused ring systems like naphthalene, have been investigated for dopamine receptor imaging, with potential applications in imaging CNS D-2 dopamine receptors (Murphy et al., 1990).
Chemical Synthesis and Rearrangements : Studies have also focused on the synthesis and rearrangement of spiro derivatives and tetrahydrobenzene compounds, which are structurally similar to the compound (Bogdanowicz-Szwed et al., 2010).
Intramolecular Hydroarylation : The compound's derivatives have been used in developing efficient synthetic methods for 1,4-dihydronaphthalenes through intramolecular Pt-catalyzed cyclohydroarylation, highlighting its utility in organic synthesis (Mo & Lee, 2010).
Oestrogen Research : Syntheses related to the compound have been used in studying the structure and function of oestrogens, which are crucial for understanding hormone-related activities (Collins et al., 1984).
Herbicide Metabolism : Related compounds have been studied for their metabolism in livestock, particularly in the context of herbicide residues and environmental safety (Gutenmann & Lisk, 1968).
Antimicrobial Research : Novel annulated azaheterocycles derived from the compound have exhibited antimicrobial activity against Staphylococcus aureus, suggesting potential applications in antibiotic development (Zheng et al., 2021).
Antineoplastic and Neuroleptic Activity : The compound and its analogues have been synthesized and evaluated for antineoplastic and neuroleptic properties, contributing to cancer and mental health research (Iwanami et al., 1981; Markosyan et al., 2010).
作用機序
Target of Action
The primary targets of this compound are yet to be identified. Based on its structural similarity to extended flavonoids , it may interact with proteins or enzymes involved in cellular signaling pathways.
Mode of Action
Like other extended flavonoids , it may exert its effects by binding to its target proteins or enzymes, thereby modulating their activity.
Biochemical Pathways
The compound may potentially influence various biochemical pathways due to its structural similarity to extended flavonoids . Flavonoids are known to interact with a wide range of cellular targets and can influence numerous biochemical pathways, including those involved in inflammation, oxidation, and cell signaling.
Result of Action
Based on its structural similarity to extended flavonoids , it may have potential antioxidant, anti-inflammatory, and cell signaling modulation effects.
特性
IUPAC Name |
2-ethylsulfanyl-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-3-26-19-9-5-4-8-17(19)20(23)22-14-21(24)12-6-7-15-13-16(25-2)10-11-18(15)21/h4-5,8-11,13,24H,3,6-7,12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPDFYFCBGHLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


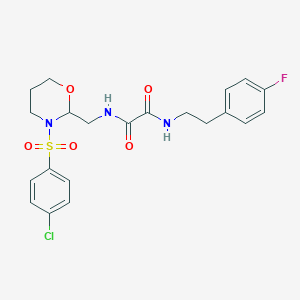
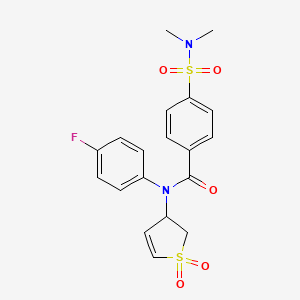

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2862898.png)
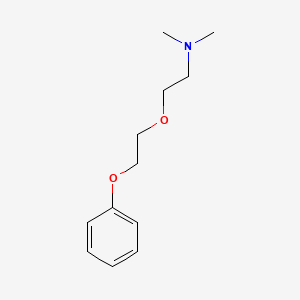
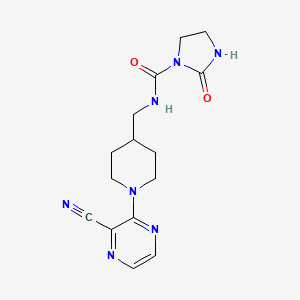
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)

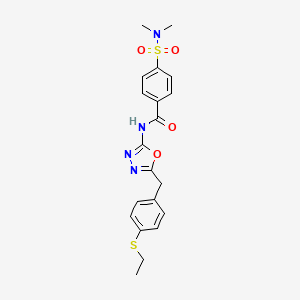
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)

![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2862910.png)
![N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide](/img/structure/B2862911.png)